molecular formula C32H48N2O2S B2480312 Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate CAS No. 148204-55-1

Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate

Cat. No.: B2480312
CAS No.: 148204-55-1
M. Wt: 524.81
InChI Key: IESUBAUBCBGPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate is a complex organic compound with a unique structure that includes ethyl, carbamothioyl, and bis(4-(2,4,4-trimethylpentan-2-yl)phenyl) groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate typically involves the reaction of bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine with ethyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an additive in lubricants and as a stabilizer in plastics and rubber.

Mechanism of Action

The mechanism of action of Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular membranes, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound shares a similar structure but lacks the carbamothioyl and ethyl groups.

    Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamoyl}carbamate: Similar to the target compound but with a carbamoyl group instead of a carbamothioyl group.

Uniqueness

Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

ethyl N-[bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O2S/c1-12-36-28(35)33-27(37)34(25-17-13-23(14-18-25)31(8,9)21-29(2,3)4)26-19-15-24(16-20-26)32(10,11)22-30(5,6)7/h13-20H,12,21-22H2,1-11H3,(H,33,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESUBAUBCBGPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N(C1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.